Propyl piperidine-1-carboxylate
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Overview
Description
Propyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl piperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with propyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Piperidine is dissolved in an appropriate solvent, such as dichloromethane.
- Propyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.
- The reaction mixture is stirred for several hours at room temperature.
- The product is then isolated by extraction and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Propyl piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of propyl piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: A precursor used in the synthesis of fentanyl and its analogues.
Uniqueness
Propyl piperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to other piperidine derivatives. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in research and industry.
Properties
CAS No. |
27000-70-0 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
propyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2-8H2,1H3 |
InChI Key |
ZWGMYSLDSCSTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
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